

IUPAC name of 5-Chloropyrazine-2-carbonitrile

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Compound of Interest

Compound Name: 5-Chloropyrazine-2-carbonitrile

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An In-depth Technical Guide to **5-Chloropyrazine-2-carbonitrile** for Chemical Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of **5-chloropyrazine-2-carbonitrile**, a key heterocyclic building block in modern organic synthesis. Its unique electronic properties and reactive sites make it a valuable intermediate in the development of novel pharmaceutical and agrochemical agents. We will delve into its chemical identity, physicochemical properties, synthesis methodologies, reactivity profile, and critical applications, offering field-proven insights for researchers and developers.

Chemical Identity and Nomenclature

Correctly identifying a compound is the foundational step for any scientific endeavor. **5-Chloropyrazine-2-carbonitrile** is a heterocyclic organic compound featuring a pyrazine ring substituted with a chlorine atom and a cyano (nitrile) group.^[1]

- 1.1. IUPAC Name: The systematic name for this compound under the International Union of Pure and Applied Chemistry (IUPAC) nomenclature is **5-chloropyrazine-2-carbonitrile**.^{[1][2][3]} This name explicitly defines the pyrazine core, the chloro substituent at position 5, and the carbonitrile group at position 2.
- 1.2. Common Synonyms: In literature and commercial catalogs, it may be referred to by several alternative names, including:
 - 2-Chloro-5-cyanopyrazine^{[1][2]}

- 5-Chloro-2-cyanopyrazine[2]
- 5-Chloro-pyrazine-2-carbonitrile[1][2]
- 1.3. Chemical Identifiers: For unambiguous database searching and regulatory compliance, the following identifiers are crucial.

Identifier	Value	Source
CAS Number	36070-75-4	PubChem[2], Synthonix, Inc[4]
PubChem CID	12295728	PubChem[2]
Molecular Formula	C ₅ H ₂ ClN ₃	PubChem[2], BOC Sciences[3]
Canonical SMILES	<chem>C1=C(N=CC(=N1)Cl)C#N</chem>	PubChem[2], BOC Sciences[3]
InChI	InChI=1S/C5H2ClN3/c6-5-3-8-4(1-7)2-9-5/h2-3H	PubChem[2]
InChIKey	GTYRFWMSDBGPTI-UHFFFAOYSA-N	PubChem[2], Synthonix, Inc[4]

Physicochemical and Spectroscopic Properties

The physical and spectral properties of **5-chloropyrazine-2-carbonitrile** dictate its handling, reaction conditions, and analytical characterization.

- 2.1. General Properties: This compound is typically a solid at room temperature.[3]

Property	Value	Source
Molecular Weight	139.54 g/mol	PubChem[2], BOC Sciences[3]
Appearance	Solid	Sigma-Aldrich
Storage Temperature	Refrigerator	Sigma-Aldrich

- 2.2. Spectroscopic Characterization: The structure of **5-chloropyrazine-2-carbonitrile** has been confirmed using standard spectroscopic techniques.[1] These methods are essential

for verifying the identity and purity of the compound during synthesis and downstream applications.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the hydrogen and carbon framework.
- Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, notably the characteristic nitrile ($\text{C}\equiv\text{N}$) stretch.
- Mass Spectrometry (MS): Determines the mass-to-charge ratio, confirming the molecular weight and isotopic distribution, particularly for the chlorine atom.

Synthesis and Chemical Reactivity

The utility of **5-chloropyrazine-2-carbonitrile** stems from its accessible synthesis routes and its versatile reactivity, which is governed by the electron-withdrawing nature of its substituents.

• 3.1. Synthesis Methodologies

Two primary strategies are employed for its synthesis. The choice of method often depends on the available starting materials and the desired scale.

Method A: Regioselective Preparation from Pyrazine-2-carboxamide A notable and regioselective method involves the chlorination and subsequent dehydration of pyrazine-2-carboxamide.^{[1][5][6]} This approach provides excellent control over the isomer produced, which is critical for pharmaceutical synthesis where isomeric purity is paramount. A 2005 study highlighted this regioselective preparation as a pivotal development.^{[1][5][6]}

Method B: Direct Chlorination of a Pyrazine Precursor Another common approach involves the direct chlorination of a pyrazine ring, such as pyrazine-2-carbonitrile, using a suitable chlorinating agent like sulfuryl chloride.^{[7][8]} This reaction must be carefully controlled to manage regioselectivity and potential side reactions.

Below is a representative protocol based on literature procedures for the synthesis of a related isomer, which illustrates the general principles.^{[7][8]}

Representative Experimental Protocol: Synthesis of Chloropyrazine-2-carbonitrile

Disclaimer: This protocol is for informational purposes only and should be performed by qualified personnel in a certified chemical laboratory with appropriate safety measures.

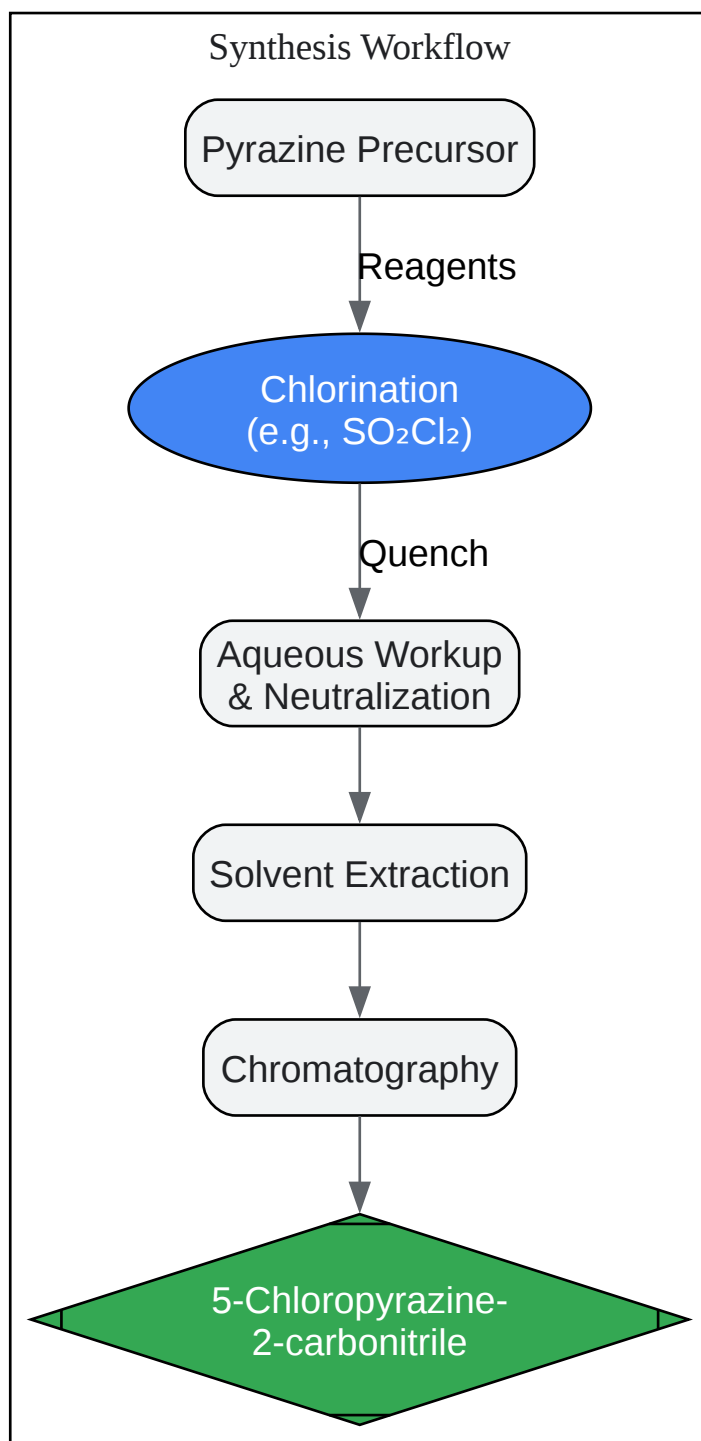
Materials:

- Pyrazine-2-carbonitrile (1.0 eq)
- Sulfuryl chloride (4.0 eq)
- Toluene
- N,N-Dimethylformamide (DMF) (catalytic)
- Diethyl ether
- Ice water
- Sodium bicarbonate (NaHCO_3)
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve pyrazine-2-carbonitrile (1.0 eq) in toluene and a catalytic amount of DMF.
- Cool the mixture in an ice bath.
- Slowly add sulfuryl chloride (4.0 eq) to the cooled solution over 10-15 minutes. The temperature should be maintained during the addition.
- Stir the reaction mixture in the ice bath for 30 minutes, then allow it to warm to room temperature and stir for an additional 5 hours.

- Upon reaction completion (monitored by TLC), decant the toluene layer. Extract the remaining residue with diethyl ether (3x).
- Combine all organic layers and carefully quench with ice water.
- Neutralize the mixture with solid sodium bicarbonate until effervescence ceases.
- Separate the organic layer, and extract the aqueous layer with diethyl ether.
- Combine all organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
- Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.
- Purify the crude material via silica gel chromatography to obtain the final product.



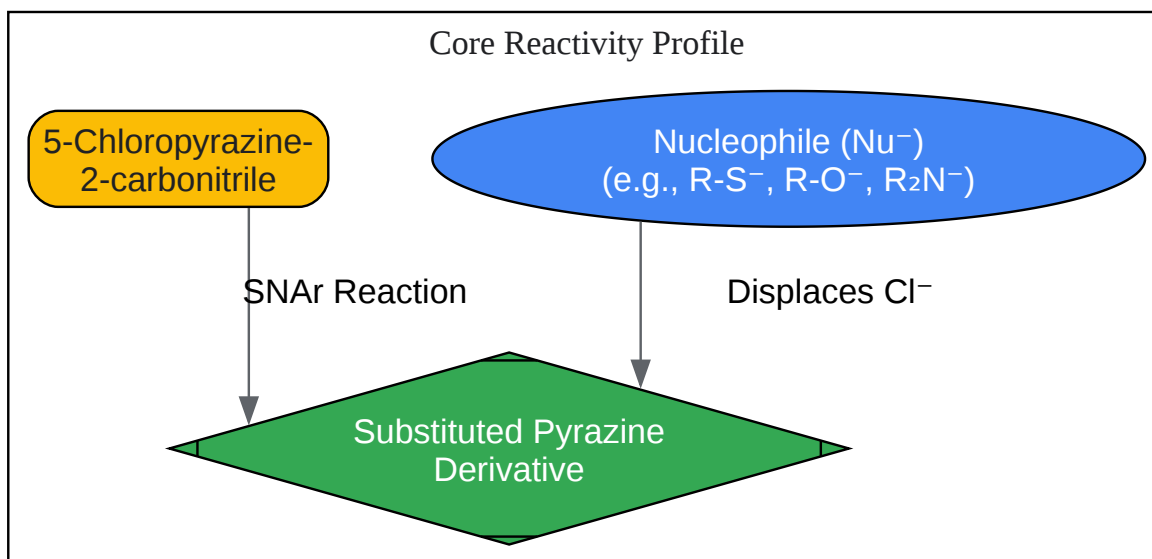
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Caption: General workflow for the synthesis of **5-Chloropyrazine-2-carbonitrile**.

- 3.2. Chemical Reactivity and Rationale

The pyrazine ring is inherently electron-deficient. The presence of two strong electron-withdrawing groups—the chlorine atom and the nitrile group—further deactivates the ring, making it susceptible to nucleophilic aromatic substitution (S_NAr).[1]

- **Nucleophilic Substitution:** The chlorine atom at the 5-position is an excellent leaving group, readily displaced by various nucleophiles. This is the cornerstone of its utility. For example, it undergoes copper-catalyzed coupling reactions with thiophenols to yield phenylsulfanylpurazine derivatives.[1][5] The reactivity is directly correlated with the calculated electron deficiency at the carbon atoms of the pyrazine ring.[5][6]
- **Precursor for Derivatives:** It serves as a crucial intermediate for creating more complex molecules. For instance, it is a precursor for fluorinated pyrazines, which are key components in the synthesis of antiviral medications like favipiravir.[1]



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Caption: Nucleophilic substitution at the C5 position of the pyrazine ring.

Applications in Research and Development

5-Chloropyrazine-2-carbonitrile is not an end product but a high-value intermediate. Its derivatives have shown significant potential in several fields.

- 4.1. Pharmaceutical Development: The pyrazine scaffold is a well-known privileged structure in medicinal chemistry.
 - Antiviral Agents: As previously mentioned, it is a key building block in the synthesis of favipiravir intermediates.[\[1\]](#)
 - Anti-Cancer Research: Derivatives have been investigated for their potential as anti-cancer agents.[\[2\]](#) The ability to easily perform cross-coupling reactions allows for the introduction of diverse molecular fragments to explore structure-activity relationships (SAR).[\[1\]](#)
 - Enzyme Inhibitors: The related isomer, 3-chloropyrazine-2-carbonitrile, has been used as an intermediate in the synthesis of cathepsin C inhibitors, highlighting the importance of this chemical class in drug discovery.[\[7\]](#)
- 4.2. Agrochemicals: The biological activity of pyrazine derivatives extends to agriculture. Certain compounds derived from this intermediate have been studied for their potential use as herbicides and fungicides, which are essential for crop protection.[\[1\]](#)[\[9\]](#)

Safety, Handling, and Toxicology

Due to its biological activity, **5-chloropyrazine-2-carbonitrile** must be handled with care.

- 5.1. Hazard Identification: According to the Globally Harmonized System (GHS), this compound is classified with several hazards.[\[2\]](#)[\[3\]](#)

GHS Classification	Hazard Statement
Acute Toxicity (Oral, Dermal, Inhalation)	H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled. [2] [3]
Skin Corrosion/Irritation	H315: Causes skin irritation. [2]
Serious Eye Damage/Eye Irritation	H319: Causes serious eye irritation. [2]
Specific Target Organ Toxicity	May cause respiratory irritation. [10]

- 5.2. Recommended Handling and Storage:

- Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[\[10\]](#)
 - Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[\[10\]](#) In case of inadequate ventilation, respiratory protection is required.[\[10\]](#)
 - Hygiene: Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[\[10\]](#)
 - Storage: Store in a tightly sealed container in a refrigerator to maintain stability.
- 5.3. First Aid Measures:
 - Inhalation: Move the person to fresh air. If not breathing, give artificial respiration and seek immediate medical attention.[\[10\]](#)
 - Skin Contact: Immediately wash the affected area with plenty of soap and water. Seek medical attention.[\[10\]](#)
 - Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[\[10\]](#)
 - Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[\[10\]](#)

Conclusion

5-Chloropyrazine-2-carbonitrile is a quintessential example of a versatile heterocyclic intermediate. Its well-defined synthesis, predictable reactivity profile centered on nucleophilic substitution, and its role as a precursor to a wide array of bioactive molecules make it an indispensable tool for chemists in both pharmaceutical and agrochemical R&D. A thorough understanding of its properties and adherence to strict safety protocols are paramount to harnessing its full potential in the laboratory and beyond.

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